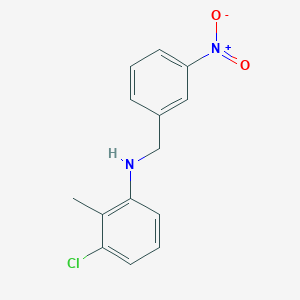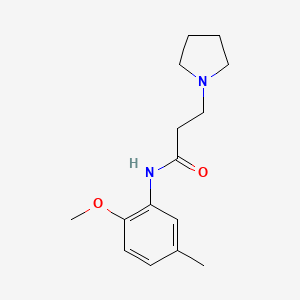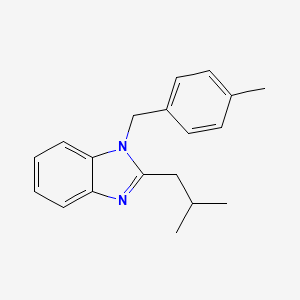
(3-chloro-2-methylphenyl)(3-nitrobenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-chloro-2-methylphenyl)(3-nitrobenzyl)amine, also known as CNB, is a chemical compound that has been widely used in scientific research. This compound is a derivative of benzylamine and has been synthesized using various methods. CNB has been found to have potential applications in the field of medicinal chemistry due to its pharmacological properties.
Wirkmechanismus
The mechanism of action of (3-chloro-2-methylphenyl)(3-nitrobenzyl)amine is not fully understood. However, it has been suggested that (3-chloro-2-methylphenyl)(3-nitrobenzyl)amine inhibits the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. (3-chloro-2-methylphenyl)(3-nitrobenzyl)amine has also been found to disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
(3-chloro-2-methylphenyl)(3-nitrobenzyl)amine has been found to have both biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. (3-chloro-2-methylphenyl)(3-nitrobenzyl)amine has also been found to inhibit the growth of biofilms, which are responsible for the colonization of bacteria on surfaces. In addition, (3-chloro-2-methylphenyl)(3-nitrobenzyl)amine has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (3-chloro-2-methylphenyl)(3-nitrobenzyl)amine in lab experiments is its broad-spectrum activity against cancer cells, fungi, and bacteria. (3-chloro-2-methylphenyl)(3-nitrobenzyl)amine has also been found to have low toxicity, making it a potential candidate for drug development. However, the synthesis of (3-chloro-2-methylphenyl)(3-nitrobenzyl)amine is a multistep process that requires careful optimization of reaction conditions, which may limit its use in large-scale production.
Zukünftige Richtungen
There are several future directions for the research of (3-chloro-2-methylphenyl)(3-nitrobenzyl)amine. One of the directions is to investigate the potential of (3-chloro-2-methylphenyl)(3-nitrobenzyl)amine as a drug candidate for the treatment of cancer, fungal, and bacterial infections. Another direction is to study the mechanism of action of (3-chloro-2-methylphenyl)(3-nitrobenzyl)amine in more detail to better understand its pharmacological properties. Furthermore, the synthesis of (3-chloro-2-methylphenyl)(3-nitrobenzyl)amine can be optimized to increase the yield of the desired product, making it more feasible for large-scale production.
Conclusion:
In conclusion, (3-chloro-2-methylphenyl)(3-nitrobenzyl)amine is a chemical compound that has potential applications in medicinal chemistry. It has been found to have anticancer, antifungal, and antibacterial properties and exhibits low toxicity. The synthesis of (3-chloro-2-methylphenyl)(3-nitrobenzyl)amine is a multistep process that requires careful optimization of reaction conditions. Future research directions include investigating the potential of (3-chloro-2-methylphenyl)(3-nitrobenzyl)amine as a drug candidate and optimizing its synthesis for large-scale production.
Synthesemethoden
(3-chloro-2-methylphenyl)(3-nitrobenzyl)amine can be synthesized using various methods, such as the reaction between 3-chloro-2-methylphenylamine and 3-nitrobenzyl chloride in the presence of a base. Another method involves the reaction between 3-chloro-2-methylphenylamine and 3-nitrobenzaldehyde in the presence of a reducing agent. The synthesis of (3-chloro-2-methylphenyl)(3-nitrobenzyl)amine is a multistep process that requires careful optimization of reaction conditions to obtain a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
(3-chloro-2-methylphenyl)(3-nitrobenzyl)amine has been extensively studied for its potential applications in medicinal chemistry. It has been found to have anticancer, antifungal, and antibacterial properties. (3-chloro-2-methylphenyl)(3-nitrobenzyl)amine has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and leukemia. It has also been found to exhibit antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
Eigenschaften
IUPAC Name |
3-chloro-2-methyl-N-[(3-nitrophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-10-13(15)6-3-7-14(10)16-9-11-4-2-5-12(8-11)17(18)19/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPPIIAAASEFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5454341 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5728097.png)

![1-benzyl-4-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B5728107.png)
![2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5728114.png)
![3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5728117.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5728124.png)






![N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5728174.png)
![1-(2-chlorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5728187.png)